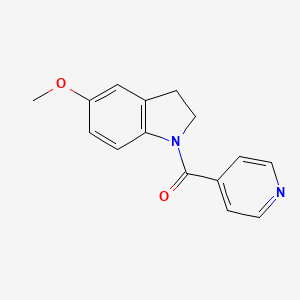

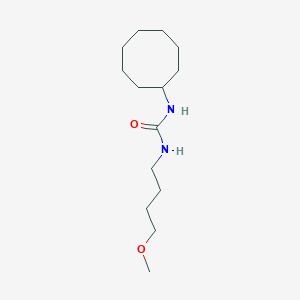

(5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone, also known as CERC-501, is a small molecule drug that has been developed as a potential treatment for various neuropsychiatric disorders. It is a selective antagonist of the kappa opioid receptor (KOR), which is involved in the regulation of mood, stress, and addiction.

Mecanismo De Acción

The KOR is a G protein-coupled receptor that is widely distributed throughout the brain and spinal cord. Activation of the KOR has been shown to produce aversive and dysphoric effects, such as anxiety, depression, and dysphoria. (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone is a selective antagonist of the KOR, which means that it blocks the effects of KOR activation. By blocking the KOR, this compound is thought to reduce the negative effects of stress and dysphoria, while enhancing the positive effects of other neurotransmitter systems.

Biochemical and Physiological Effects:

This compound has been shown to have a variety of biochemical and physiological effects in preclinical models. In animal studies, this compound has been shown to reduce stress-induced behaviors, such as immobility in the forced swim test and anxiety-like behavior in the elevated plus maze. This compound has also been shown to enhance the activity of other neurotransmitter systems, such as serotonin and dopamine, which are involved in the regulation of mood and reward. Additionally, this compound has been shown to have anti-inflammatory effects, which may be relevant to the treatment of certain neuropsychiatric disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone is its high selectivity for the KOR, which reduces the risk of off-target effects. Additionally, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of this compound is its relatively low potency, which may limit its efficacy in certain preclinical models. Additionally, the effects of this compound may be influenced by individual differences in genetic and environmental factors, which may complicate the interpretation of preclinical data.

Direcciones Futuras

There are several future directions for the development of (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone. One potential application is the treatment of depression and anxiety disorders, which are thought to involve dysregulation of the KOR system. Additionally, this compound may have potential as a treatment for substance use disorders, such as opioid addiction, which are also thought to involve dysregulation of the KOR system. Another future direction is the development of more potent and selective KOR antagonists, which may have improved efficacy and fewer side effects compared to this compound. Finally, further research is needed to better understand the mechanisms underlying the effects of this compound, as well as the individual differences that may influence its efficacy.

Métodos De Síntesis

The synthesis of (5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone involves the reaction of 5-methoxyindole-2-carboxylic acid with 4-bromomethylpyridine in the presence of a base and a coupling agent. The resulting intermediate is then reduced with lithium aluminum hydride to yield this compound. The synthesis has been reported in several publications, and the purity and identity of the compound have been confirmed by various analytical techniques, including NMR, IR, and mass spectrometry.

Aplicaciones Científicas De Investigación

(5-Methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone has been studied extensively in preclinical models of neuropsychiatric disorders, including depression, anxiety, and addiction. In these studies, this compound has been shown to block the KOR-mediated effects of stress and dysphoria, which are thought to contribute to the pathophysiology of these disorders. This compound has also been shown to enhance the activity of other neurotransmitter systems, such as serotonin and dopamine, which are involved in the regulation of mood and reward.

Propiedades

IUPAC Name |

(5-methoxy-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-19-13-2-3-14-12(10-13)6-9-17(14)15(18)11-4-7-16-8-5-11/h2-5,7-8,10H,6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMLAPYZTQRTBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(CC2)C(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-butyl-2,6-dimethyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)-phenylmethyl]benzenesulfonamide](/img/structure/B7681556.png)

![2-[cyclopentyl(methyl)amino]-N-[4-(difluoromethylsulfanyl)phenyl]acetamide](/img/structure/B7681581.png)

![3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-(2-methylpropyl)-1,2,4-oxadiazole](/img/structure/B7681617.png)

![2-(1,2-benzoxazol-3-yl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B7681636.png)

![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]-2-(tetrazol-1-yl)acetamide](/img/structure/B7681642.png)

![4-[2-[1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethyl]tetrazol-5-yl]benzamide](/img/structure/B7681645.png)

![N-cyclohexyl-2-[[5-(dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl]-N,3-dimethylbutanamide](/img/structure/B7681661.png)

![N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide](/img/structure/B7681671.png)